(2S)-2,4-Dihydroxybutanoic acid, also known as 2,4-dihydroxybutyric acid or 3-deoxytetronate, is a short-chain hydroxy acid classified under organic compounds. It is characterized by the presence of two hydroxyl groups and a carboxylic acid functional group within its molecular structure. This compound has garnered attention due to its potential applications in various fields, including biochemistry and food science. It has been detected in certain foods like domestic pigs and chickens, suggesting its role as a biomarker for dietary intake of these animals .
(2S)-2,4-Dihydroxybutanoic acid belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These compounds typically contain less than six carbon atoms in their alkyl chain. The compound is primarily derived from biological sources and can be synthesized through various metabolic pathways in microorganisms .
The synthesis of (2S)-2,4-dihydroxybutanoic acid can be achieved through several methods:
The molecular formula for (2S)-2,4-dihydroxybutanoic acid is , with an average molecular weight of approximately 120.10 g/mol. The compound features two hydroxyl groups located at the second and fourth carbon atoms of the butanoic acid chain.
The structural representation indicates a linear arrangement of carbon atoms with hydroxyl groups contributing to its chemical reactivity and solubility properties .
(2S)-2,4-Dihydroxybutanoic acid participates in several chemical reactions typical for hydroxy acids:
These reactions are essential for its application in organic synthesis and biochemistry .
The mechanism of action for (2S)-2,4-dihydroxybutanoic acid primarily involves its role as a metabolic intermediate in various biochemical pathways. It participates in cellular metabolism by acting as a substrate for enzymatic reactions that lead to the production of energy or other metabolites essential for cellular function.
In microbial systems, (2S)-2,4-dihydroxybutanoic acid may serve as a signaling molecule or play a role in defense mechanisms against environmental stressors .
These properties influence the compound's behavior in biological systems and its interactions with other chemical entities .
(2S)-2,4-Dihydroxybutanoic acid has several scientific applications:
Aldolases enable stereoselective carbon-carbon bond formation between formaldehyde/pyruvate or glycolaldehyde molecules to generate 4-carbon precursors of (2S)-2,4-dihydroxybutanoic acid (DHB). The E. coli D-fructose-6-phosphate aldolase mutant (FsaAL107Y/A129G) demonstrates exceptional catalytic efficiency (Vmax/Km = 2,524 U mg-1 M-1) for glycolaldehyde condensation to D-threose, the first committed intermediate in DHB biosynthesis [1] [3]. For formaldehyde condensation, the thermostable class II pyruvate aldolase from Deinococcus radiodurans (MBP-DrADL) achieves unprecedented productivity, generating 14.6 g L-1 of 2-keto-4-hydroxybutyrate (2-KHB) with a specific productivity of 583.4 mg mg-enzyme-1 h-1 at 65°C [5]. This enzyme retains >60% activity after 4 days at elevated temperatures, enabling continuous fed-batch production systems. The engineered E. coli YfaU aldolase fused with maltose-binding protein (MBP-EcYfaU) further demonstrates enhanced formaldehyde tolerance and stereospecificity for chiral intermediate synthesis [5] [9].
Table 1: Aldolase Enzymes for DHB Precursor Synthesis
Enzyme | Source | Substrate Pair | Product | Specific Productivity | Thermal Stability |
---|---|---|---|---|---|
FsaAL107Y/A129G | Escherichia coli | Glycolaldehyde ×2 | D-threose | 5.3 U mg-1 | Moderate |
MBP-DrADL | Deinococcus radiodurans | Formaldehyde + Pyruvate | 2-KHB | 583.4 mg mg-1 h-1 | >60% after 4d at 65°C |
MBP-EcYfaU | Engineered E. coli | Formaldehyde + Pyruvate | 2-KHB | 357.6 mg mg-1 h-1 | Enhanced via engineering |
Homoserine-based reductive pathways provide a two-step route to DHB via transamination and reduction. Homoserine transaminases convert L-homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by NAD(P)H-dependent reduction to DHB catalyzed by engineered dehydrogenases. The Lactococcus lactis lactate dehydrogenase mutant (LDH5Q: I12V/R81A/M85Q/D86S/G179D) exhibits a 1,200-fold increase in catalytic efficiency for OHB reduction compared to wild-type [4]. Similarly, the E. coli malate dehydrogenase quintuple mutant (Mdh5Q) achieves a kcat/Km of 15.2 s-1 mM-1 for OHB reduction, enabling fed-batch production of 5.3 g L-1 DHB from homoserine [4] [8]. The acyl-CoA-mediated reductive pathway employs BktB thiolase to condense acetyl-CoA with glycolyl-CoA, followed by PhaB-mediated reduction and thioesterase hydrolysis, yielding both DHB and 3-hydroxy-γ-butyrolactone [9].
Table 2: Reductase Enzymes for OHB-to-DHB Conversion
Enzyme Variant | Source | kcat (s-1) | Km (mM) | kcat/Km (s-1 mM-1) | DHB Production |
---|---|---|---|---|---|
LDH5Q | Lactococcus lactis | 18.7 | 1.2 | 15.6 | 5.3 g L-1 |
Mdh5Q | Engineered E. coli | 25.9 | 1.7 | 15.2 | 1.8 g L-1 |
Native OHB reductase | Pseudomonas spp. | 0.5 | 3.8 | 0.13 | Trace |
Linear carbon-conserving pathways maximize atom economy by avoiding decarboxylation steps. The ethylene glycol (EG) route employs a five-step cascade: (1) ethylene glycol dehydrogenase converts EG to glycolaldehyde; (2) D-threose aldolase condenses two glycolaldehyde molecules; (3) D-threose dehydrogenase oxidizes to D-threono-1,4-lactone; (4) lactonase/Dehydratase yields 2-oxo-4-hydroxybutyrate; (5) reductase produces DHB [1] [3]. This pathway achieves 97% theoretical carbon yield (0.97 g DHB per g EG) and produces 0.8 g L-1 DHB from EG in engineered E. coli. The methanol route via formaldehyde condensation demonstrates even higher atom economy, theoretically converting one pyruvate and two formaldehyde molecules into two DHB molecules with 100% carbon conservation [2]. The methanol-formaldehyde-glycolaldehyde-DHB route exhibits a favorable Gibbs free energy (-128.4 kJ mol-1), enabling thermodynamic feasibility [1] [3].
Pyruvate serves as the essential C3 precursor for DHB synthesis via aldol condensation. The DHB9 strain incorporates three key modifications: (1) deletion of pyruvate-consuming pathways (Δpdh, ΔldhA, ΔpoxB); (2) overexpression of phosphoenolpyruvate carboxylase (ppc); (3) installation of the MBP-DrADL aldolase [2] [9]. This strategy increases pyruvate availability by 78% and elevates DHB titers 10-fold compared to the parental strain. Additional flux enhancement comes from modulating the glucose uptake rate via ptsG mutation and expressing the Corynebacterium glutamicum pyruvate carboxylase (pyc) to replenish oxaloacetate [9]. These modifications collectively enable 14.6 g L-1 DHB production in bioreactor cultivations using glucose as the primary carbon source [2].
Methylotrophic DHB production requires efficient formaldehyde generation and detoxification. The engineered E. coli DHB13 strain expresses: (1) the Cupriavidus necator methanol dehydrogenase mutant MDHG48F with 3-fold increased activity; (2) Bacillus subtilis formaldehyde detoxification system (frmRAB deletion); (3) the E. coli K-12 aldolase (khb) [2]. This configuration achieves a methanol-to-formaldehyde conversion rate of 8.2 mmol gDCW-1 h-1 while preventing formaldehyde accumulation above cytotoxic thresholds (>2 mM). When coupled with the pyruvate flux enhancements, this strain produces DHB from a 3:1 methanol:glucose mixture at 14.6 g L-1 in high-density fermentations [2]. Native methylotrophs like Methylobacterium extorquens offer alternative hosts with natural formaldehyde assimilation pathways, though genetic tools remain less developed [7].
Targeted gene disruptions eliminate metabolic side reactions that divert carbon flux. Essential knockouts include:
Multiplexed CRISPR-Cas9 editing enables simultaneous knockout of up to 5 genes in a single transformation cycle, reducing strain development time by 60% compared to sequential gene deletions [4] [9].
NAD+-dependent methanol dehydrogenases (MDHs) with enhanced activity overcome the kinetic limitations in C1 assimilation. Structure-guided mutagenesis of Cupriavidus necator MDH identified the G48F mutation near the active site, which improves formaldehyde release by reducing product binding affinity. The MDHG48F variant exhibits a 3-fold increase in specific activity (4.82 U mg-1 vs. 1.61 U mg-1 for wild-type) and reduced Km for methanol (2.40 mM vs. 3.85 mM) [2]. Saturation mutagenesis at position D49 further enhanced NAD+ affinity, with the D49E variant showing 50% increased catalytic efficiency (kcat/Km) for NAD+ [2]. These engineered MDHs enable methanol oxidation rates sufficient to support titers exceeding 14 g L-1 DHB in high-cell-density fermentations [2].
OHB reductases require precise stereocontrol to produce the (2S)-DHB enantiomer. Directed evolution of Lactococcus lactis L-LDH involved iterative saturation mutagenesis: (1) First-generation mutant L107Y improved substrate binding; (2) Second-generation A129G expanded the catalytic pocket; (3) Quintuple mutant I12V/R81A/M85Q/D86S/G179D (LDH5Q) achieved a 1,200-fold increase in kcat/Km for OHB reduction [4]. Similarly, the E. coli Mdh5Q variant was engineered via structure-based design targeting residues near the cofactor-binding site. The G179D mutation specifically enhanced NADPH affinity by forming additional hydrogen bonds with the 2'-phosphate group [4] [8]. These engineered enzymes achieve catalytic efficiencies (kcat/Km >15 s-1 mM-1) comparable to natural dehydrogenases with their native substrates.
Aldolase engineering focuses on expanding substrate range toward non-physiological aldehydes. The E. coli YfaU aldolase was engineered through three rounds of error-prone PCR followed by high-throughput screening using a hydrazine-coupled absorbance assay [5]. The P52S/F132I double mutant exhibited 20-fold enhanced activity for formaldehyde while reducing activity for natural substrates like pyruvate. Computational redesign of Pseudomonas aeruginosa aldolase identified substrate channel residues (A73, L107) whose mutation to smaller amino acids (A73G, L107A) increased the accessible volume for formaldehyde binding by 48% [5] [9]. These modifications enable specific activities >46.3 μmol min-1 mg-1 for formaldehyde fixation, making them suitable for C1-based DHB production systems [5].
Table 3: Engineered Enzymes for Enhanced DHB Biosynthesis
Enzyme | Engineering Approach | Key Mutations | Activity Improvement | Application |
---|---|---|---|---|
MDHG48F | Structure-guided mutagenesis | G48F | 3× specific activity | Methanol assimilation |
LDH5Q | Iterative saturation mutagenesis | I12V/R81A/M85Q/D86S/G179D | 1,200× kcat/Km | OHB reduction |
Mdh5Q | Rational design | I12V/R81A/M85Q/D86S/G179D | 117× kcat/Km | OHB reduction |
YfaUP52S/F132I | Directed evolution | P52S/F132I | 20× formaldehyde activity | Formaldehyde condensation |
PaADLA73G/L107A | Computational design | A73G/L107A | 35% increased Vmax | Pyruvate-formaldehyde aldol addition |
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